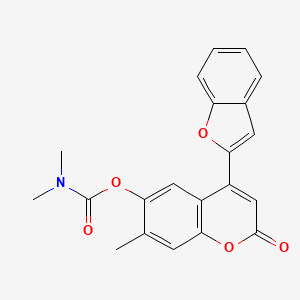

4-(1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl dimethylcarbamate

Description

The compound 4-(1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl dimethylcarbamate is a coumarin derivative featuring a benzofuran substituent at the 4-position and a dimethylcarbamate ester at the 6-position. Coumarins are heterocyclic aromatic compounds known for diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties.

Properties

IUPAC Name |

[4-(1-benzofuran-2-yl)-7-methyl-2-oxochromen-6-yl] N,N-dimethylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17NO5/c1-12-8-18-14(10-17(12)27-21(24)22(2)3)15(11-20(23)26-18)19-9-13-6-4-5-7-16(13)25-19/h4-11H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MECNNLAODLMFEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1OC(=O)N(C)C)C(=CC(=O)O2)C3=CC4=CC=CC=C4O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl dimethylcarbamate typically involves multiple steps, starting with the construction of the benzofuran and chromenone ringsThe final step involves the carbamation reaction, where a dimethylcarbamate group is introduced using reagents such as dimethylcarbamoyl chloride in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

4-(1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl dimethylcarbamate can undergo various chemical reactions, including:

Oxidation: The benzofuran and chromenone rings can be oxidized under strong oxidizing conditions.

Reduction: The carbonyl groups in the chromenone structure can be reduced to alcohols using reducing agents like sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate group

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base

Major Products

Oxidation: Formation of carboxylic acids or quinones.

Reduction: Formation of alcohols or diols.

Substitution: Formation of substituted carbamates or thiocarbamates

Scientific Research Applications

4-(1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl dimethylcarbamate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its bioactive properties.

Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity

Mechanism of Action

The mechanism of action of 4-(1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl dimethylcarbamate involves its interaction with specific molecular targets. The benzofuran and chromenone rings can intercalate with DNA, disrupting its function and leading to cell death. The carbamate group can inhibit enzymes by forming covalent bonds with active site residues, thereby blocking their activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

Key structural analogs differ primarily in the substituent at the 6-position of the coumarin scaffold. Below is a comparative analysis:

*Calculated based on analogous compounds.

Key Observations:

- Lipophilicity : The cyclopropanecarboxylate analog (LogP ~3.5) is more lipophilic than the dimethylcarbamate derivative (estimated LogP ~2.8), influencing membrane permeability and bioavailability.

- Synthetic Accessibility: The dimethylcarbamate group can be introduced via carbamate coupling reactions, similar to the DIPEA-mediated synthesis described for morpholinoethyl derivatives.

Structural and Electronic Effects

Crystallographic and Computational Insights

- Crystal Packing : Analogous cyclopropanecarboxylate derivatives exhibit planar coumarin-benzofuran systems, favoring dense crystal packing and high melting points (>200°C).

- DFT Studies : For the carbaldehyde oxime analog, computational modeling revealed charge delocalization across the coumarin ring, correlating with its α-glucosidase inhibitory activity.

Biological Activity

The compound 4-(1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl dimethylcarbamate is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This compound combines structural features from both benzofuran and chromenone derivatives, which are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Structural Characteristics

The molecular formula of the compound is with a molecular weight of approximately 391.4165 g/mol. The structural elements include:

- Benzofuran moiety : Known for its presence in various biologically active compounds.

- Chromenone core : Associated with numerous therapeutic effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzofuran derivatives, including the compound . For instance:

- Compounds with similar structures have shown significant inhibitory effects on various cancer cell lines, including ovarian (A2780), breast (MCF-7), and prostate (PC-3) cancer cells .

- A study indicated that certain benzofuran-based compounds exhibited IC50 values as low as 11 µM against human ovarian cancer cells, suggesting strong anticancer efficacy.

Anti-inflammatory Properties

The compound may exert anti-inflammatory effects by modulating pro-inflammatory cytokines and inhibiting pathways such as NF-kB. Benzofuran derivatives have been documented to reduce inflammation in various models, indicating potential therapeutic applications in inflammatory diseases .

Antimicrobial Activity

Benzofuran derivatives are also recognized for their antimicrobial properties . Research has shown that compounds similar to this compound can inhibit bacterial growth and exhibit antifungal activities .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

- Apoptosis Induction : The compound may induce apoptosis in cancer cells by activating pathways involving p53 or caspases.

- Cytokine Modulation : It can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation.

- Antioxidant Activity : The compound may scavenge free radicals and enhance the activity of antioxidant enzymes, contributing to its protective effects against oxidative stress.

Data Table: Biological Activities Overview

Case Studies

- Anticancer Study : A series of benzofuran derivatives were synthesized and tested against ovarian cancer cells, revealing that some compounds had IC50 values under 12 µM, indicating promising anticancer activity .

- Inflammation Model : In vivo studies demonstrated that compounds with a similar structure significantly reduced inflammatory markers in animal models of arthritis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.